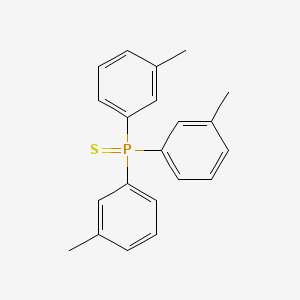

Tris(3-methylphenyl)phosphine sulfide

描述

Structure

3D Structure

属性

CAS 编号 |

6163-62-8 |

|---|---|

分子式 |

C21H21PS |

分子量 |

336.4 g/mol |

IUPAC 名称 |

tris(3-methylphenyl)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C21H21PS/c1-16-7-4-10-19(13-16)22(23,20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15H,1-3H3 |

InChI 键 |

SDTZPVBHBCWLFL-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC=C1)P(=S)(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C |

产品来源 |

United States |

Synthetic Methodologies and Mechanistic Investigations

Direct Sulfuration of Tris(3-methylphenyl)phosphine

The most common and direct method for preparing tris(3-methylphenyl)phosphine sulfide (B99878) involves the reaction of tris(3-methylphenyl)phosphine with a suitable sulfur-transfer reagent. vulcanchem.comwikipedia.org This reaction is typically an oxidation of the trivalent phosphine (B1218219) to a pentavalent phosphine sulfide.

The synthesis of triarylphosphine sulfides, such as the triphenylphosphine (B44618) analog, has been shown to be remarkably rapid. mdpi.com Research on the synthesis of triphenylphosphine sulfide from elemental sulfur and triphenylphosphine demonstrated that the reaction can proceed to completion in under a minute at room temperature when conducted in a sufficient volume of a suitable solvent like dichloromethane. researchgate.netresearchgate.net The reaction is often initiated by vigorous shaking, leading to a slight increase in temperature and the precipitation of the product as a white solid. mdpi.com

Key findings for optimizing the synthesis include:

High Concentration: The reaction rate is dependent on the concentration of both the phosphine and the sulfurating agent, favoring more concentrated conditions. mdpi.com

Solvent Choice: Common laboratory solvents such as dichloromethane, chloroform, and toluene (B28343) are effective for this transformation. mdpi.com

Purification: Due to the high efficiency and clean nature of the reaction, purification is often straightforward. The product can typically be isolated by simple filtration, followed by washing with a solvent like methanol (B129727) to remove any unreacted starting materials, yielding a high-purity product. mdpi.comresearchgate.net For tris(3-methylphenyl)phosphine sulfide specifically, purification via recrystallization or chromatography is a standard approach to isolate the sulfide from any unreacted phosphine. vulcanchem.com

A variety of reagents can act as sulfur donors for the conversion of phosphines to phosphine sulfides. The choice of agent can influence reaction conditions and byproducts.

Elemental sulfur (in its S₈ crown form) is the most common and inexpensive sulfurating agent for this purpose. mdpi.comnih.gov However, other compounds have been developed for more specialized applications or milder conditions. rsc.org Thiiranes, three-membered rings containing a sulfur atom, can also serve as sulfur-transfer agents. nih.gov The synthesis of thiiranes can be accomplished from epoxides using reagents like thiourea (B124793) or inorganic thiocyanates. nih.govcolab.ws

| Agent | Formula | Typical Conditions | Reference |

|---|---|---|---|

| Elemental Sulfur | S₈ | Room temperature in a suitable solvent (e.g., CH₂Cl₂) | mdpi.com |

| Xanthane Hydride (3-amino-1,2,4-dithiazole-5-thione) | C₂H₂N₂S₃ | Acetonitrile, room temperature | rsc.org |

| Thiiranes (Episulfides) | (CH₂)₂S | Varies depending on substrate and catalyst | nih.gov |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Used to convert phosphine oxides to phosphine sulfides | organic-chemistry.org |

The formation of the P=S bond via direct sulfuration proceeds through a nucleophilic attack mechanism. The trivalent phosphorus atom in tris(3-methylphenyl)phosphine acts as the nucleophile, attacking a sulfur atom of the sulfurating agent. mdpi.comrsc.org

When using elemental sulfur (S₈), the reaction is initiated by the nucleophilic attack of the phosphine on the S₈ ring. mdpi.com This leads to the opening of the sulfur ring and the formation of a zwitterionic intermediate (R₃P⁺-S₈⁻). mdpi.com This is believed to be the rate-determining step. mdpi.com A cascade of subsequent, rapid attacks by other phosphine molecules on the polysulfide chain ultimately yields eight molecules of the phosphine sulfide. mdpi.com

Studies using substituted triphenylphosphines and the sulfurating agent xanthane hydride have provided further insight. rsc.org The reaction pathway involves an initial nucleophilic attack of the phosphorus on a sulfur atom of the xanthane hydride, forming a phosphonium (B103445) intermediate. rsc.org This intermediate then decomposes to yield the phosphine sulfide and other byproducts. rsc.org Kinetic studies revealed a Hammett ρ-value of approximately -1.0, indicating that electron-donating substituents on the aryl rings of the phosphine accelerate the reaction. rsc.org This suggests that the methyl groups in tris(3-methylphenyl)phosphine would enhance its reactivity toward sulfurating agents compared to unsubstituted triphenylphosphine. The large, negative entropies of activation are consistent with a bimolecular association step leading to an early transition state. rsc.org

Alternative Synthetic Routes to Arylphosphine Sulfides

Beyond direct sulfuration, phosphine sulfides can be accessed through routes that begin with other phosphorus-containing functional groups. These methods are particularly useful for synthesizing phosphines and their derivatives, which can then be converted to the corresponding sulfides. researchgate.netliv.ac.uk

A common alternative strategy involves the deoxygenation of a tertiary phosphine oxide to the corresponding phosphine, which is then sulfurated. researchgate.net This two-step sequence is a cornerstone of phosphine chemistry, as phosphine oxides are often air-stable, crystalline solids that are easier to handle and store than their phosphine counterparts. researchgate.net The reduction of the strong P=O bond requires potent reducing agents and suitable reaction conditions. researchgate.net

A wide array of reducing agents has been developed for this transformation, with silanes being among the most frequently used. organic-chemistry.orgmdpi.com The choice of reductant can be critical, as it can influence chemoselectivity and, for chiral phosphines, the stereochemical outcome at the phosphorus center. organic-chemistry.orgrsc.orgresearchgate.net Reductions can proceed with either retention or inversion of configuration at the phosphorus atom, depending on the reagents and conditions employed. rsc.orgresearchgate.net

| Reducing System | Typical Conditions | Key Features | Reference(s) |

|---|---|---|---|

| Trichlorosilane (HSiCl₃) / Amine Base | Refluxing toluene or xylene | A standard, powerful reducing agent. | liv.ac.ukacs.org |

| Tetramethyldisiloxane (TMDS) / Metal Catalyst | 100 °C, Toluene | Can be used with catalysts like Ti(OiPr)₄ or InBr₃; selectively reduces P=O in the presence of other groups. | organic-chemistry.orgresearchgate.netorganic-chemistry.org |

| Polymethylhydrosiloxane (B1170920) (PMHS) | 200–250 °C, solvent-free | Inexpensive, by-product of the silicone industry; requires high temperatures. | mdpi.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Cryogenic to moderate temperatures (50-70 °C) | Highly effective for a broad scope of SPOs, including sterically hindered and electron-rich ones. | acs.orgsemanticscholar.org |

| Trialkyl Phosphite (B83602) / Iodine Catalyst | Room temperature | Mild, metal-free conditions; scalable process. | chemistryviews.org |

The reverse reaction, the desulfurization of a phosphine sulfide to regenerate the parent phosphine, is also a synthetically important transformation. nih.gov Phosphine sulfides are often used as stable, protected forms of phosphines, which can be easily oxidized by air. researchgate.net Therefore, efficient desulfurization allows for the convenient storage of the phosphine in its sulfide form and its regeneration just before use.

This process generally involves a reagent that acts as a sulfur atom acceptor. wikipedia.org Phosphites, such as trimethyl phosphite, can be used catalytically for this purpose in conjunction with a stoichiometric reductant like tris(trimethylsilyl)silane (B43935) (TTMSS). nih.gov This particular method proceeds through a radical mechanism, involving a tetravalent phosphoryl radical intermediate. nih.gov Other methods may involve different reagents and mechanisms. researchgate.net

| Reagent/System | Mechanism/Role | Reference(s) |

|---|---|---|

| Trimethyl Phosphite (catalytic) / TTMSS | Radical-based desulfurization; phosphite is a sulfur-trapping agent, TTMSS is the terminal reductant. | nih.gov |

| Hexachlorodisilane (B81481) | Reduces phosphine sulfides to the corresponding phosphines. | researchgate.net |

| Phosphines / Phosphites | Can act as general sulfur atom acceptors, often requiring heat. | wikipedia.org |

Structural Elucidation and Conformational Analysis

Solid-State Molecular and Crystal Structures of Tris(3-methylphenyl)phosphine sulfide (B99878)

X-ray diffraction studies have established the geometry of tris(3-methylphenyl)phosphine sulfide. The length of the phosphorus-sulfur double bond (P=S) is a key parameter. In the orthorhombic crystalline form of this compound, the P=S bond length has been determined to be 1.957(1) Å. researchgate.net This value is consistent with P=S bond lengths observed in other related triarylphosphine sulfides. researchgate.net For comparison, the P=S bond in the parent triphenylphosphine (B44618) sulfide is slightly different, reflecting the electronic influence of the methyl substituents on the phenyl rings.

The phosphorus atom in this compound is tetrahedrally coordinated, bonded to the sulfur atom and the carbon atoms of the three 3-methylphenyl groups. The phosphorus-carbon (P—C) bond lengths typically fall within a narrow range of approximately 1.81 Å to 1.82 Å. researchgate.net The bond angles around the central phosphorus atom deviate slightly from the ideal tetrahedral angle of 109.5° due to the steric requirements of the bulky 3-methylphenyl groups and the P=S bond. This distortion is a common feature in tetra-coordinated phosphorus compounds.

Table 1: Selected Bond Lengths and Angles for this compound

| Parameter | Value |

|---|---|

| P=S Bond Length | 1.957(1) Å researchgate.net |

Note: This table is based on data for the orthorhombic crystal form.

Solution-Phase Conformational Dynamics

In solution, molecules are not fixed in a single orientation and can exhibit dynamic behavior, adopting various conformations. The conformational preferences of this compound are governed by a balance of electronic and steric effects.

Spectroscopic and computational studies have shown that in solution, this compound exists as an equilibrium of different conformers. researchgate.net This equilibrium involves conformers with gauche- and cis-arrangements of the 3-methylphenyl substituents relative to the phosphorus-sulfur (P=S) bond. researchgate.net This dynamic process involves the rotation of the aryl groups around the P—C bonds, leading to a mixture of conformers at room temperature.

Electronic factors, such as the interaction between the orbitals of the phenyl rings and the P=S bond, also contribute to the conformational preference. The electron-donating nature of the methyl groups can affect the electronic properties of the phosphorus center and the P=S bond, which in turn can influence the rotational barriers around the P—C bonds. The balance between these steric repulsions and electronic attractions ultimately determines the distribution of gauche and cis conformers in solution. rsc.org

Comparative Structural Studies within Tris(methylphenyl)phosphine Chalcogenide Series

The structural landscape of tris(3-methylphenyl)phosphine chalcogenides, which includes the sulfide, selenide (B1212193), and telluride derivatives, has been a subject of scientific inquiry, primarily through X-ray diffraction and computational methods. These studies reveal the geometric and conformational nuances that arise from the interplay between the phosphorus center, the chalcogen atom, and the spatial arrangement of the three methylphenyl groups.

Research has established that this compound and its selenide counterpart are isostructural, both adopting the orthorhombic space group Pbca in their crystalline form. researchgate.net This is in contrast to the corresponding phosphine (B1218219) oxide, which crystallizes in the Pca21 space group, indicating that the nature of the chalcogen atom significantly influences the crystal packing. researchgate.net

Conformational analysis of the Tris(3-methylphenyl)phosphine chalcogenide series in solution suggests the existence of an equilibrium between different conformers. researchgate.net Specifically, these compounds are believed to exist as a mixture of conformers with gauche- and cis-arrangements of the methylphenyl substituents relative to the P=X bond (where X = S, Se). researchgate.net

A comprehensive comparative analysis of the structural parameters across the entire Tris(3-methylphenyl)phosphine chalcogenide series (sulfide, selenide, and telluride) is hampered by the limited availability of detailed crystallographic data for all three derivatives in the published literature.

Table of Selected Structural Parameters (Illustrative)

Due to the absence of specific crystallographic data for the title compound and its chalcogenide series in the available search results, the following table is illustrative and based on general observations for related compounds.

| Parameter | This compound | Tris(3-methylphenyl)phosphine Selenide | Tris(3-methylphenyl)phosphine Telluride |

| P=X Bond Length (Å) | Data not available | Data not available | Data not available |

| P-C Bond Length (Å) | Data not available | Data not available | Data not available |

| C-P-C Bond Angle (°) | Data not available | Data not available | Data not available |

| X-P-C Bond Angle (°) | Data not available | Data not available | Data not available |

| Torsion Angles (C-P-C-C) (°) | Data not available | Data not available | Data not available |

| Crystal System | Orthorhombic researchgate.net | Orthorhombic researchgate.net | Data not available |

| Space Group | Pbca researchgate.net | Pbca researchgate.net | Data not available |

Advanced Spectroscopic Characterization and Interpretation

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is a cornerstone for the characterization of organophosphorus compounds, offering precise insights into the structure and electronic properties of the molecule.

The ¹H and ¹³C NMR spectra of Tris(3-methylphenyl)phosphine sulfide (B99878) are defined by the signals from the tolyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the phosphine (B1218219) sulfide group.

In the ¹H NMR spectrum, the aromatic protons typically appear as complex multiplets in the range of δ 7.0–7.8 ppm. rsc.org The protons on the methyl groups attached to the aromatic rings are expected to produce a singlet around δ 2.3 ppm. chemicalbook.com The exact chemical shifts and coupling patterns in the aromatic region are a result of the substitution pattern on the phenyl rings and the coupling to the phosphorus atom. For the parent compound, tri-m-tolylphosphine, the aromatic protons are observed between δ 7.070 and 7.20 ppm, and the methyl protons at δ 2.289 ppm. chemicalbook.com Upon sulfurization, a downfield shift is anticipated for the aromatic protons, particularly those closer to the phosphorus center, due to the increased deshielding effect of the P=S bond.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The methyl carbons are expected to resonate at approximately δ 21 ppm. rsc.org The aromatic carbons exhibit more complex patterns due to carbon-phosphorus coupling (J(P-C)). The carbon atom directly bonded to phosphorus (C-ipso) is expected to show a large coupling constant. Other aromatic carbons will show smaller, multi-bond coupling constants. rsc.org For comparison, in various phosphine derivatives, the C-ipso carbon shows a doublet with a JP–C coupling constant around 97-99 Hz. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Tri-m-tolylphosphine and Related Structures This table is interactive. Click on the headers to sort the data.

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Tri-m-tolylphosphine | ¹H (Aromatic) | 7.070 - 7.20 | - | chemicalbook.com |

| Tri-m-tolylphosphine | ¹H (Methyl) | 2.289 | - | chemicalbook.com |

| P-C₆H₄-CH₃ fragment | ¹³C (Methyl) | ~21.0 | J(P-C) = 4.0 | rsc.org |

| P-C (ipso) | ¹³C | ~132.7 | J(P-C) = 97.0-99.0 | rsc.org |

| P-C (ortho) | ¹³C | ~130.6 | J(P-C) = 9.0-10.2 | rsc.org |

| P-C (meta) | ¹³C | ~128.6 | J(P-C) = 11.0-12.1 | rsc.org |

³¹P NMR spectroscopy is exceptionally sensitive to the electronic environment of the phosphorus atom. The chemical shift (δP) for phosphine sulfides appears in a characteristic downfield region compared to the corresponding phosphines. This shift is due to the conversion of the phosphorus(III) center to a tetracoordinate phosphorus(V) center. For phosphine sulfides, the dipolar resonance form (P⁺–S⁻) contributes significantly to the electronic structure, which influences the shielding of the phosphorus nucleus. scispace.com

The ³¹P NMR chemical shift for Tris(3-methylphenyl)phosphine sulfide is expected to be in the range typical for triarylphosphine sulfides. For comparison, the chemical shift for Triphenylphosphine (B44618) sulfide is approximately δ 42.5 ppm. spectrabase.com The chemical shift of Triisopropylphosphine sulfide is reported as δ 72.25 ppm in C₆D₆ and δ 78.93 ppm in CD₃CN, highlighting the influence of the solvent. researchgate.net Factors influencing the δP value include the electronegativity and steric bulk of the substituents on the phosphorus atom. nih.govmdpi.com Generally, more electron-donating groups lead to a more shielded (upfield) phosphorus nucleus, while bulky substituents can also affect the bond angles and, consequently, the chemical shift. nih.gov

Table 2: Comparative ³¹P NMR Chemical Shifts for Various Phosphine Sulfides This table is interactive. Click on the headers to sort the data.

| Compound | Chemical Shift (δP, ppm) | Solvent | Reference |

|---|---|---|---|

| Triphenylphosphine sulfide | ~42.5 | - | spectrabase.com |

| Triisopropylphosphine sulfide | 72.25 | C₆D₆ | researchgate.net |

| Triisopropylphosphine sulfide | 78.93 | CD₃CN | researchgate.net |

| Tris(tert-butyl)phosphine sulfide | - | - | nih.gov |

To gain deeper insight into the nature of the phosphorus-chalcogen bond, ⁷⁷Se NMR studies of the analogous selenium compound, Tris(3-methylphenyl)phosphine selenide (B1212193), are highly informative. The ⁷⁷Se nucleus (spin I = 1/2, natural abundance 7.6%) provides valuable data through its chemical shift (δSe) and its coupling to the phosphorus atom (¹J(P=Se)).

In a series of phosphine selenides, the δP values are generally shielded compared to their phosphine precursors. scispace.com The one-bond phosphorus-selenium coupling constant, ¹J(P=Se), is a direct measure of the s-character of the P=Se bond and provides insight into the bond's electronic structure. A larger ¹J(P=Se) value suggests a greater double-bond character. For aminophosphine (B1255530) selenides, these values can be significant. scispace.com The study of these selenium analogues helps in understanding the electronic effects of the tolyl substituents on the phosphorus-chalcogen bond, which can be extrapolated to the sulfide derivative. The comparison between sulfides and selenides supports the model where the dipolar form P⁺–E⁻ is more dominant for the heavier chalcogens. scispace.com

Infrared (IR) Spectroscopy for P=S Bond Vibrational Frequencies

Infrared (IR) spectroscopy is a key technique for identifying the presence of the phosphorus-sulfur double bond (P=S) through its characteristic stretching vibration (ν(P=S)). This vibrational mode typically appears in the fingerprint region of the IR spectrum.

The ν(P=S) frequency for triarylphosphine sulfides generally falls in the range of 600-750 cm⁻¹. The exact position of this band is sensitive to the electronic and steric nature of the substituents on the phosphorus atom. For instance, in tris(2-cyanoethyl)phosphine (B149526) sulfide, the P=S stretching frequency is observed and its position can be influenced by interactions with other skeletal bending modes. researchgate.net The formation of a P=S bond from a phosphine leads to a new, strong absorption in this region. Comparing the P=S vibration to the P=O vibration in analogous phosphine oxides, the P=O stretch occurs at a much higher frequency (typically 1150-1200 cm⁻¹) due to the stronger and more polar nature of the P=O bond. mdpi.com The weakening of the P=S bond, for example through coordination to a metal, would result in a lowering of the stretching frequency. mdpi.com

Table 3: Characteristic P=S Vibrational Frequencies This table is interactive. Click on the headers to sort the data.

| Compound Type | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Triarylphosphine Sulfides | ν(P=S) | 600 - 750 | researchgate.net |

| Organic Polysulfides | ν(S-S) | 400 - 500 | researchgate.net |

Mass Spectrometry Techniques (LC-MS, ESI-TOF-MS) for Structural Integrity and Purity

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and assessing the purity of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization-Time-of-Flight Mass Spectrometry (ESI-TOF-MS) are particularly powerful. nih.govlcms.cz

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govjohnshopkins.edu This allows for the separation of the target compound from any starting materials, by-products, or degradation products, with each component being subsequently analyzed by the mass spectrometer. This is crucial for verifying the purity of the synthesized compound. researchgate.net

ESI-TOF-MS provides highly accurate mass measurements. Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, minimizing fragmentation and clearly indicating the molecular weight. mdpi.com The Time-of-Flight (TOF) analyzer measures the mass-to-charge ratio (m/z) with high resolution and accuracy, often to within a few parts per million (ppm). lcms.cz This high accuracy allows for the unambiguous determination of the elemental composition of the molecule, confirming its chemical formula. lcms.cz Furthermore, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing structural information that confirms the connectivity of the molecule. nih.govmdpi.com

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been a important tool for elucidating the molecular geometry and electronic structure of tris(3-methylphenyl)phosphine sulfide (B99878). Calculations, particularly at the B3PW91/6-31G(df,p) level of theory, have been instrumental in these investigations. researchgate.net

X-ray diffraction studies have revealed that tris(3-methylphenyl)phosphine sulfide crystallizes in the orthorhombic space group Pbca. nih.govnih.gov This is in contrast to the corresponding phosphine (B1218219) oxide, which crystallizes in the Pca21 space group, but is isostructural with the analogous phosphine selenide (B1212193). nih.gov Theoretical calculations have been used to optimize the molecular geometry of the compound, providing data on bond lengths, bond angles, and dihedral angles that are in general agreement with experimental findings.

Below is a representative table of expected geometric parameters based on DFT calculations and experimental data for analogous compounds.

Table 1: Selected Calculated and Experimental Geometric Parameters for Triarylphosphine Sulfides

| Parameter | Typical Calculated Value (DFT) | Typical Experimental Value (X-ray) |

|---|---|---|

| Bond Lengths (Å) | ||

| P=S | 1.95 - 1.97 | 1.957(1) nih.gov |

| P-C | 1.82 - 1.84 | 1.81 - 1.82 nih.gov |

| Bond Angles (º) | ||

| C-P-C | 106 - 108 | ~107 |

| C-P=S | 110 - 112 | ~111 |

The electronic structure of this compound is characterized by the nature of the phosphorus-sulfur bond and the electronic effects of the three 3-methylphenyl (m-tolyl) substituents. The methyl groups on the phenyl rings are known to be weakly electron-donating, which can influence the electron density at the phosphorus atom and, consequently, the nature of the P=S bond.

Conformational Analysis using Quantum Chemistry Methods

The rotational freedom around the P-C bonds in this compound gives rise to the possibility of multiple conformational isomers. Quantum chemistry methods, specifically DFT calculations, have been employed to investigate the conformational landscape of this molecule. researchgate.net

These studies have shown that in solution, this compound exists as an equilibrium of different conformers. researchgate.net The primary conformers are typically described by the arrangement of the three methylphenyl groups relative to the P=S bond, often categorized as gauche and cis arrangements. researchgate.net The relative energies of these conformers determine their population at a given temperature. The interplay of steric hindrance between the bulky tolyl groups and electronic effects governs the conformational preferences.

The potential energy surface of the molecule can be mapped by systematically rotating the phenyl groups and calculating the corresponding energy at each point. This allows for the identification of local minima, which correspond to stable conformers, and the transition states that connect them.

Theoretical Examination of Bond Strengths and Electronic Transition Parameters

The strength of the phosphorus-sulfur double bond is a key characteristic of this compound. While specific theoretical studies on the P=S bond dissociation energy (BDE) for this particular compound are not extensively documented, theoretical methods can be used to calculate this value. The BDE provides a measure of the energy required to homolytically cleave the P=S bond. For related phosphine sulfides, these values are influenced by the electronic nature of the substituents on the phosphorus atom.

Electronic transition parameters, such as excitation energies and oscillator strengths, can also be investigated using time-dependent DFT (TD-DFT) calculations. These calculations provide insights into the molecule's response to electromagnetic radiation and can help in the interpretation of its UV-visible absorption spectrum. The electronic transitions are typically associated with the promotion of electrons from occupied molecular orbitals to unoccupied molecular orbitals. For triarylphosphine sulfides, these can involve π-π* transitions within the aromatic rings and transitions involving the P=S chromophore.

Modeling of Intramolecular Donor-Acceptor Interactions

Intramolecular interactions play a significant role in determining the structure, stability, and reactivity of molecules. In this compound, the possibility of intramolecular donor-acceptor interactions exists. These interactions can involve the delocalization of electron density from the electron-rich phenyl rings (the donors) to the relatively electron-deficient phosphorus-sulfur moiety (the acceptor), or vice versa.

Natural Bond Orbital (NBO) analysis is a computational tool that can be used to model and quantify these interactions. NBO analysis examines the delocalization of electron density between filled and unfilled orbitals, providing a measure of the strength of these interactions in terms of second-order perturbation energies. While specific NBO analyses for this compound are not widely reported, such studies on analogous organophosphorus compounds have provided valuable insights into the nature of intramolecular electronic effects.

Theoretical Insights into Reactivity and Reaction Mechanisms

Theoretical chemistry provides a powerful framework for understanding the reactivity of this compound and for elucidating the mechanisms of its reactions. The electronic structure of the molecule, as determined by DFT calculations, can reveal sites that are susceptible to nucleophilic or electrophilic attack.

The phosphorus atom in this compound is less nucleophilic than in the parent phosphine due to the electron-withdrawing effect of the sulfur atom. Conversely, the sulfur atom possesses lone pairs and can act as a nucleophile or a coordination site for metals.

Computational modeling can be used to explore the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states and the calculation of activation barriers, providing a quantitative understanding of reaction kinetics. For example, theoretical studies could be employed to investigate the mechanism of its oxidation, its coordination to metal centers, or its participation in various catalytic cycles. While detailed theoretical studies on the reaction mechanisms of this compound are scarce, the principles of computational chemistry provide a clear path for future investigations into its chemical behavior.

Coordination Chemistry and Ligand Properties

Coordination Modes with Transition Metals

As a ligand, tris(3-methylphenyl)phosphine sulfide (B99878) primarily utilizes its sulfur atom to bind to metal centers, particularly soft transition metals that have a high affinity for sulfur donors.

Tris(3-methylphenyl)phosphine sulfide and related triarylphosphine sulfides readily coordinate to soft metal ions like gold(I) through the sulfur atom. nih.gov This mode of coordination is consistent with Pearson's Hard and Soft Acids and Bases (HSAB) theory, which classifies Au(I) as a soft acid and the sulfur of a phosphine (B1218219) sulfide as a soft base. semanticscholar.org The formation of a gold(I)-sulfur bond is typically confirmed through spectroscopic methods. A key indicator is the decrease in the infrared (IR) stretching frequency of the P=S bond upon complexation, which signifies a weakening of this bond due to the donation of electron density from the sulfur atom to the metal center. researchgate.net In gold(I) complexes, the coordination geometry is often linear, as seen in related structures like chloro[tris(perfluorophenyl)phosphine]gold(I). researchgate.net The stability of gold-phosphine and gold-sulfur bonds is crucial for the application of these complexes in various fields, including medicine and catalysis. nih.govnih.gov

This compound is also capable of forming stable complexes with other transition metals such as palladium(II) and copper(I).

Palladium(II) Complexes: Palladium(II) is well-known for forming square planar complexes with phosphine-type ligands. These complexes are of significant interest as catalysts in a wide array of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.comchemicalbook.com While the phosphine itself is a common ligand, the corresponding phosphine sulfide can also coordinate to palladium, typically through the sulfur atom. The steric and electronic properties of the this compound ligand influence the stability and catalytic activity of the resulting palladium complex.

Copper(I) Complexes: Copper(I), another soft metal ion, readily forms complexes with sulfur-donating ligands. researchgate.net The coordination chemistry of copper(I) with phosphine sulfides can lead to various structures, often featuring a tetrahedral coordination geometry around the copper center. For instance, heteroleptic complexes of the type [CuX(L)n(L')]m (where X is a halide, L is a phosphine sulfide, and L' is another ligand) can be synthesized. rsc.org The formation of such complexes is demonstrated by the reaction of copper(I) halides with phosphine ligands, which results in stable, often luminescent, coordination compounds. rsc.orgnih.govmdpi.com

Electronic and Steric Properties as a Ligand

The utility of this compound in coordination chemistry and catalysis is profoundly influenced by its electronic and steric profile.

The basicity, or electron-donating ability, of a phosphine ligand is a critical factor in determining the properties of its metal complexes. libretexts.org The electron-donating strength of phosphines can be experimentally evaluated using methods like Tolman's electronic parameter (TEP), which is derived from the C-O stretching frequencies in nickel carbonyl complexes. libretexts.orgwikipedia.org

For this compound, the following factors influence its basicity:

Aryl Substitution: Arylphosphines are generally less basic than alkylphosphines because the sp²-hybridized carbon atoms of the phenyl rings are more electronegative than sp³-hybridized carbons, drawing electron density away from the phosphorus atom. libretexts.org

Methyl Groups: The three meta-positioned methyl groups on the phenyl rings exert a weak, positive inductive effect (+I). This effect slightly increases the electron density on the phosphorus and sulfur atoms compared to the unsubstituted triphenylphosphine (B44618) sulfide, thereby marginally enhancing its basicity and electron-donating capacity.

³¹P NMR Spectroscopy: The chemical shift in ³¹P NMR spectra is sensitive to the electronic environment around the phosphorus nucleus. Studies on various phosphine sulfides have shown that the electronegativity of the substituents is a major factor influencing these shifts. researchgate.net Generally, more electron-donating groups lead to different chemical shifts compared to electron-withdrawing groups.

| Property | Description | Influence on this compound |

|---|---|---|

| Ligand Type | Arylphosphine Sulfide | Generally lower basicity than alkylphosphine sulfides due to the electronegativity of aryl groups. libretexts.org |

| Substituent Effect | meta-Methyl Groups | Provide a weak electron-donating inductive effect, slightly increasing ligand basicity over triphenylphosphine sulfide. |

| Coordination Atom | Sulfur | The sulfur atom acts as a soft donor, readily binding to soft metal centers like Au(I), Pd(II), and Cu(I). nih.gov |

Steric hindrance is a crucial property of phosphine-type ligands, quantified by the Tolman cone angle. This parameter measures the solid angle occupied by the ligand at the metal center and has a significant impact on the stability, coordination number, and reactivity of metal complexes. libretexts.org

The steric profile of this compound is characterized by:

Increased Bulk: The presence of methyl groups on the phenyl rings increases the steric bulk compared to the unsubstituted triphenylphosphine sulfide, which has a cone angle of approximately 145°.

Influence on Coordination: The larger cone angle of the tolyl-substituted ligand can limit the number of ligands that can coordinate to a metal center, potentially favoring the formation of complexes with lower coordination numbers. This steric crowding can also create a specific pocket around the catalytically active metal, influencing substrate selectivity in catalytic reactions.

| Ligand | Estimated Cone Angle | Key Steric Feature |

|---|---|---|

| Triphenylphosphine sulfide | ~145° | Baseline steric hindrance for an arylphosphine sulfide. |

| This compound | >145° | Increased steric bulk due to meta-methyl groups, influencing catalytic pocket size. |

Ligand Scrambling and Solution Behavior in Metal Complexes

Metal complexes in solution can be dynamic, undergoing processes such as ligand scrambling or redistribution. This behavior is relevant for complexes of this compound, as it can affect the identity and concentration of the active species in a reaction mixture.

Studies on related phosphine sulfide complexes have demonstrated this phenomenon. For example, the complex formed between tricyclohexylphosphine (B42057) sulfide (Cy₃P=S) and gold(I) cyanide, Cy₃P=S—Au—CN, has been shown to undergo ligand scrambling in solution. researchgate.net Using ¹³C and ¹⁵N NMR spectroscopy, researchers observed that this complex exists in equilibrium with the scrambled products, namely the bis(phosphine sulfide)gold(I) cation, [(Cy₃P=S)₂Au]⁺, and the dicyanoaurate(I) anion, [Au(CN)₂]⁻. researchgate.net

This type of equilibrium suggests that a solution of a complex like [L-Au-X] (where L is this compound) may also contain species like [L₂Au]⁺ and [AuX₂]⁻. The position of this equilibrium depends on factors such as the solvent, temperature, and the specific nature of the ligands involved. Understanding such solution behavior is critical for interpreting reaction mechanisms and optimizing catalytic systems.

Design Principles for Novel Metal Complexes with this compound

The rational design of novel metal complexes utilizing this compound as a ligand is fundamentally governed by the interplay of its distinct steric and electronic characteristics. These properties dictate its binding affinity, the geometry of the resulting complex, and its ultimate reactivity. Researchers can strategically manipulate these factors to synthesize coordination compounds with desired structural and functional attributes.

A primary consideration in the design of complexes with this compound is the steric hindrance imposed by the three meta-tolyl groups. The position of the methyl group on the phenyl ring is crucial; the meta-position offers a moderate steric profile compared to the more encumbering ortho-position. rsc.org This intermediate bulk allows for the formation of stable complexes while often preventing the formation of coordinatively saturated, unreactive species. rsc.orgnih.gov The ligand's conformation, which can feature gauche- and cis-arrangements of the tolyl groups relative to the P=S bond, also plays a significant role in the steric environment around the metal center. kpfu.ru The design process must account for this conformational flexibility and how it might influence the packing in the solid state and the stability of the complex in solution. kpfu.ruresearchgate.net For instance, the ligand's ability to adopt different conformations can be exploited to access specific coordination geometries that might be unattainable with more rigid ligands.

The electronic properties of this compound are another key design parameter. The phosphorus-sulfur bond possesses a dipole, with the sulfur atom acting as a soft donor site for coordination to metal ions. mdpi.com The electron-donating nature of the three methyl groups on the phenyl rings subtly influences the electron density at the sulfur atom, thereby modulating the ligand's donor strength. manchester.ac.uk This allows for the fine-tuning of the metal-ligand bond strength. The choice of the metal ion is therefore critical; soft metal centers, according to Hard-Soft Acid-Base (HSAB) theory, are preferred to achieve strong coordination with the soft sulfur donor. semanticscholar.org

Spectroscopic analysis is an essential tool in guiding the design and confirming the synthesis of these complexes. A key diagnostic feature is the shift in the infrared (IR) stretching frequency of the P=S bond upon coordination. A decrease in this frequency is a definitive indicator of the sulfur atom's coordination to the metal center. researchgate.net Furthermore, ³¹P NMR spectroscopy provides valuable information, as the chemical shift of the phosphorus atom is sensitive to the electronic environment and the geometry of the complex. researchgate.net

By systematically considering the steric bulk, electronic nature, and conformational possibilities of this compound, chemists can strategically select metal precursors and reaction conditions to target novel complexes with specific geometries, coordination numbers, and potential applications in areas such as catalysis and materials science. kpfu.runih.govnih.gov

Interactive Data Table: Spectroscopic and Structural Data for this compound and Related Complexes

| Feature | Value | Significance in Complex Design |

| P=S Bond Length | ~1.999(9) - 2.198(2) Å | Provides a baseline for comparing coordinated vs. uncoordinated ligand structures. researchgate.net |

| P=S IR Frequency Shift | Decreases upon coordination | A key spectroscopic marker confirming S-coordination to a metal center. researchgate.net |

| ³¹P NMR Chemical Shift | Influenced by substituent electronegativity and bond angles | Allows for probing the electronic environment of the phosphorus atom and inferring coordination. researchgate.net |

| Crystal System | Orthorhombic (Pbca space group) | Informs on the packing preferences and potential for crystalline materials design. researchgate.net |

Catalytic Applications in Organic Transformations

Role as a Ligand in Transition Metal-Catalyzed Reactions

Tris(3-methylphenyl)phosphine has been evaluated as a ligand in palladium-catalyzed cross-coupling reactions. In a study on photo-induced, excited-state palladium catalysis for synthesizing oxindoles, the use of Tris(3-methylphenyl)phosphine as a ligand resulted in a low yield of the desired product. kaust.edu.sa This suggests that while it can function as a ligand, its specific steric and electronic profile may not be optimal for all types of catalytic cycles, particularly those involving photo-excited states. kaust.edu.sa

In contrast, derivatives of this phosphine (B1218219) have shown significant efficacy. A sulfonated version, designed for aqueous catalysis, has been successfully used in Suzuki and Sonogashira couplings for synthesizing modified nucleosides. This highlights how modification of the parent phosphine structure can adapt it for specific reaction conditions and substrates. While direct, high-yielding applications of the parent phosphine sulfide (B99878) in these specific couplings are not widely reported, its structural analogues and derivatives are common in the field. researchgate.netresearchgate.net

To overcome the insolubility of typical triarylphosphines in water, a water-soluble version derived from Tris(3-methylphenyl)phosphine has been developed. This ligand, Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium (B8492382) salt (TXPTS), is synthesized by the sulfonation of Tris(3-methylphenyl)phosphine. The introduction of sulfonate groups renders the ligand highly hydrophilic, allowing it to be used in aqueous-phase catalysis, a key principle of green chemistry.

Catalysts derived from TXPTS have demonstrated high activity in palladium-catalyzed cross-coupling reactions performed in water. For instance, in the Heck coupling of 4-bromotoluene (B49008) and styrene, the palladium catalyst with the TXPTS ligand showed significantly higher yields compared to systems using other water-soluble phosphines like TPPTS (Triphenylphosphine trisulfonate). This superior performance underscores the beneficial impact of the specific steric and electronic properties inherited from the Tris(3-methylphenyl)phosphine framework.

Table 1: Comparative Catalytic Performance in Heck Coupling in Aqueous Media This table compares the yield of a Heck coupling reaction using different water-soluble phosphine ligands.

| Ligand | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TXPTS | Pd(OAc)₂/Ligand (1:2.5) | 80 | 2 | 77 |

| TMAPTS | Pd(OAc)₂/Ligand (1:2.5) | 80 | 2 | 40 |

| TPPTS | Pd(OAc)₂/Ligand (1:2.5) | 80 | 2 | 28 |

| No Ligand | Pd(OAc)₂ | 80 | 2 | 0 |

The steric bulk of a phosphine ligand is a critical factor in stabilizing catalytically active, low-coordinate metal species. Bulky ligands can prevent the formation of inactive or less active catalyst aggregates and promote the generation of coordinatively unsaturated species that are key to the catalytic cycle.

The cone angle of a phosphine ligand is a common measure of its steric bulk. While the cone angle for Tris(3-methylphenyl)phosphine is not explicitly cited in the provided results, its sulfonated analogue, TXPTS, has a large cone angle of 206°. This significant steric hindrance is crucial for stabilizing low-coordinate palladium intermediates (e.g., 14-electron Pd(0)L species), which are often the true active catalysts in cross-coupling reactions. By occupying a large portion of the coordination sphere around the palladium atom, the ligand facilitates key steps like reductive elimination and prevents catalyst deactivation.

Participation in Other Catalytic Processes (e.g., Hydroformylation, Hydrosilylation)

Beyond palladium-catalyzed cross-coupling, Tris(3-methylphenyl)phosphine has been cited in the context of other important industrial processes.

Hydroformylation: This process involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. Cobalt complexes containing Tris(3-methylphenyl)phosphine have been documented in the chemical literature in the context of hydroformylation products, suggesting its use as a ligand in such catalytic systems. epa.govepa.govresearchgate.netcore.ac.uk

Hydrosilylation: This is the process of adding a Si-H bond across a double or triple bond. A patent discloses a cobalt complex, chlorotris(tris(3-methylphenyl)phosphine)cobalt, as a catalyst for hydrosilylation reactions. google.com

Mechanistic Studies of Catalytic Cycles Involving the Compound

Direct mechanistic studies specifically elucidating a catalytic cycle involving Tris(3-methylphenyl)phosphine sulfide are not widely available. However, its role can be understood from the general principles of phosphine ligands in catalysis and its known properties.

The performance of a phosphine ligand is governed by a balance of its steric and electronic effects. Electronically, Tris(3-methylphenyl)phosphine is described as a weak electron donor. In a typical palladium-catalyzed cross-coupling cycle, a more electron-donating ligand can accelerate the oxidative addition step, while steric bulk is known to promote the final reductive elimination step.

The observation that Tris(3-methylphenyl)phosphine gave low yields in a specific photo-induced palladium-catalyzed reaction suggests that its particular electronic and steric profile was not suitable for promoting the necessary steps in that cycle, which may involve single-electron transfer pathways rather than traditional oxidative addition. kaust.edu.sa The crystal structure of the phosphine has been determined, providing precise bond length and angle data that can inform theoretical and mechanistic models. researchgate.netbakhtiniada.ru The effectiveness of its sulfonated derivative, TXPTS, in aqueous Heck and Suzuki couplings indicates that the fundamental steric and electronic framework is conducive to these catalytic cycles, with the sulfonate groups primarily enabling solubility and potentially influencing the hydration sphere of the catalyst.

Reactivity and Reaction Pathways of the Phosphine Sulfide Moiety

Oxidation Reactions of the P=S Bond

The oxidation of the phosphorus-sulfur (P=S) bond in triarylphosphine sulfides to a phosphorus-oxygen (P=O) bond is a fundamental transformation. While the direct sulfurization of phosphines is a common method for their protection or for the synthesis of the sulfide (B99878) itself, the reverse reaction, the conversion of the P=S to a P=O group, is also synthetically relevant. mdpi.comwikipedia.org

This conversion is often observed as part of another reaction mechanism. For example, triphenylphosphine (B44618) sulfide is a useful reagent for the stereospecific conversion of epoxides into the corresponding episulfides (thiiranes). In this process, the phosphine (B1218219) sulfide acts as a sulfur-atom transfer agent, and is itself converted into triphenylphosphine oxide. wikipedia.org Similarly, it can react with ketenes to produce thioketenes, again yielding the phosphine oxide as a byproduct. wikipedia.org

Direct oxidation can also be achieved using various oxidizing agents. Strong oxidants can facilitate this transformation. The conversion is also a key step in certain catalytic cycles and synthetic sequences where the more stable phosphine oxide is the thermodynamic sink. For instance, α,β-unsaturated phosphine sulfides can be prepared from the corresponding phosphine oxides using thionating agents like Lawesson's reagent, highlighting the reversible nature of this oxidation state change under different conditions. organic-chemistry.orgorganic-chemistry.org

Reduction and Desulfurization Strategies for Conversion to Phosphines

The reduction of the phosphine sulfide moiety to regenerate the parent phosphine is a critical process, particularly as phosphine sulfides are often used as air-stable "protected" forms of the more sensitive phosphines. acs.org This desulfurization restores the valuable phosphine ligand, which can be recycled or used in subsequent synthetic steps. Various strategies, both metal-mediated and metal-free, have been developed to achieve this transformation efficiently.

In recent years, significant effort has been directed towards developing metal-free reduction methods to avoid potential contamination of the desired phosphine with metal residues. Silane-based reagents are particularly prominent in this area.

One of the most effective and stereoselective methods involves the use of hexachlorodisilane (B81481) (Si₂Cl₆). acs.org This reaction is notable because it proceeds with a high degree of stereospecificity. The reduction of P-chiral phosphine sulfides with Si₂Cl₆ occurs with retention of configuration at the phosphorus center. acs.orgnih.gov This is in stark contrast to the reduction of the analogous phosphine oxides, which proceeds with inversion of configuration. acs.orgnih.gov Quantum mechanical calculations suggest that phosphine sulfides react via a unique mechanism involving a donor-stabilized dichlorosilylene (B1217353) (SiCl₂) intermediate, which accounts for the observed stereochemical outcome. acs.org

Another powerful metal-free approach employs a catalytic radical-based desulfurization process. This method uses a catalytic amount of a phosphite (B83602), such as trimethyl phosphite, in the presence of a stoichiometric silane (B1218182) reductant like tris(trimethylsilyl)silane (B43935) (TTMSS). rsc.orgnih.gov The reaction is initiated by a radical initiator and proceeds through a cycle where a silyl (B83357) radical abstracts the sulfur atom from the phosphine sulfide, regenerating the phosphine. The resulting P(V)=S species from the phosphite catalyst is then reduced back to the P(III) state by the silyl radical, allowing the catalytic cycle to continue. nih.gov

Other metal-free reagents, such as polymethylhydrosiloxane (B1170920) (PMHS), have also been used for the reduction of phosphine oxides and can be applied to sulfides, though often requiring high temperatures to achieve good conversion. mdpi.comresearchgate.net

| Method/Reagent | Typical Conditions | Key Outcome/Mechanism | Reference |

|---|---|---|---|

| Hexachlorodisilane (Si₂Cl₆) | Room temperature | Highly stereoselective reduction with retention of configuration at phosphorus. Involves a silylene intermediate. | acs.orgnih.gov |

| Catalytic Phosphite / TTMSS | Radical initiator (e.g., AIBN), heat | Catalytic in phosphite, stoichiometric in TTMSS. Proceeds via a radical mechanism. | rsc.orgnih.gov |

| Polymethylhydrosiloxane (PMHS) | High temperature (e.g., 220-250 °C), solvent-free | Inexpensive reagent, but requires harsh conditions for high conversion. | mdpi.comresearchgate.net |

The P=S bond itself serves as a robust protecting group for the phosphine lone pair, rendering it stable to air oxidation and various reaction conditions. acs.org The desulfurization process can be influenced by modifying the sulfur atom to make it a better leaving group.

A key strategy is the alkylation of the sulfur atom. The sulfur in a phosphine sulfide is nucleophilic and reacts with electrophiles like alkyl halides to form a thioalkoxyphosphonium salt, [Ar₃P-SR]⁺X⁻. This "activation" step places a positive charge on the phosphorus center, making it significantly more electrophilic and thus more susceptible to subsequent nucleophilic attack to cleave the P-S bond and regenerate the phosphine. This approach is a cornerstone of many reduction strategies where the initial P=S bond is not reactive enough.

The concept of using a protecting group that can be readily cleaved is fundamental in multi-step synthesis. organic-chemistry.org For thiols, S-sulphonate groups have been used as water-friendly protecting groups that can be removed by mild reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). rsc.org While not directly applied to phosphine sulfides, this illustrates the principle of converting the sulfur moiety into a more labile group to facilitate its removal under specific, mild conditions.

Reactions with Electrophiles and Nucleophiles

The dual nature of the P=S bond allows it to react with both electrophiles and nucleophiles, although reactivity is most pronounced with electrophiles.

The lone pairs on the sulfur atom give it a nucleophilic character. mdpi.com Consequently, it readily attacks a variety of electrophilic reagents. As discussed previously, a primary example is the reaction with alkylating agents to form phosphonium (B103445) salts. mdpi.com Another significant reaction is with elemental sulfur itself, where a trivalent phosphine attacks the S₈ ring to form the phosphine sulfide; this reaction is initiated by the nucleophilic phosphorus atom. mdpi.com The reaction of phosphine sulfides with epoxides and ketenes also falls under this category, where the sulfur atom attacks the electrophilic carbon of the substrate. wikipedia.org

Photochemical Reactivity and Co-Oxidation Studies

Triarylphosphine sulfides can participate in photochemical reactions, particularly in co-oxidation processes where they are oxidized in the presence of a photosensitizer. acs.orgconicet.gov.arnih.gov

Studies have investigated the photochemical behavior of sensitizers like tris(p-bromophenyl)amine in the presence of nucleophilic additives such as triarylphosphines and phosphine sulfides. conicet.gov.arnih.gov Upon irradiation, the sensitizer (B1316253) forms a radical cation. acs.orgnih.gov This highly reactive intermediate can then undergo an electron transfer reaction with the phosphine sulfide. nih.gov This electron transfer oxidizes the phosphine sulfide, initiating a pathway that ultimately leads to the formation of the corresponding triarylphosphine oxide. acs.orgnih.gov

The mechanism involves key intermediates, such as the phosphine sulfide radical cation (Ar₃P=S•⁺) or a peroxyl-type radical cation (Ar₃POO•⁺), which play a crucial role in the formation of the final phosphine oxide product. acs.orgnih.gov These co-oxidation reactions demonstrate that the phosphine sulfide moiety can be selectively targeted and transformed under photochemical conditions, providing an alternative to classical chemical oxidation methods.

Advanced Research Directions and Emerging Applications

Biochemical and Bio-analytical Research Applications

The reactivity of the phosphine (B1218219) sulfide (B99878) group in tris(3-methylphenyl)phosphine sulfide makes it a valuable tool in biochemical research, particularly in the study of reactive nitrogen species and in enzymatic reactions.

Utility as a Biomarker for Protein S-Nitrosation

The detection of S-nitrosated proteins is crucial for understanding the role of nitric oxide signaling in various physiological and pathological processes. While direct research on this compound as a biomarker is limited, the reactivity of analogous water-soluble triarylphosphines provides a strong basis for its potential application. For instance, tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium (B8492382) salt hydrate (B1144303) (TXPTS) has been shown to react with S-nitrosothiols (RSNOs) to form stable S-alkylphosphonium ion adducts. nih.gov This reaction provides a new method for detecting and quantifying S-nitrosated species in solution. nih.gov

The mechanism is believed to proceed through either an S-substituted aza-ylide intermediate or by the direct displacement of nitroxyl (B88944) from the S-nitrosothiol group. nih.gov Given the similar reactivity of the phosphine sulfide moiety, it is plausible that this compound could be functionalized to enhance its water solubility and used in a similar capacity to label and identify S-nitrosated proteins. The development of such phosphine-based probes is a promising area for the direct detection of RSNOs in complex biological samples. nih.gov

Trapping of Nitroxyl (HNO) in Biological Systems

Nitroxyl (HNO) is a reactive nitrogen species with distinct biological and pharmacological effects from nitric oxide (NO). The development of reliable methods for the detection and quantification of HNO is essential for elucidating its biological functions. Triarylphosphines have emerged as effective trapping agents for HNO. mdpi.comnih.gov The reaction of phosphines with HNO leads to the formation of aza-ylides, which can serve as stable biomarkers for HNO. nih.gov

A kinetic analysis of the reaction between the water-soluble phosphine TXPTS and HNO revealed a second-order rate constant of 9 x 10^5 M⁻¹s⁻¹ at 37°C and pH 7.4. nih.gov This rapid and selective trapping allows for the quantification of HNO in biological systems. nih.govnih.gov Although specific kinetic data for this compound is not available, its structural similarity to other triarylphosphines suggests it would also be an effective HNO trapping agent. Further research could explore its efficacy and potential for derivatization to create specific HNO probes for various biological applications.

Enzymatic Desymmetrisation of Prochiral Phosphine Sulfides

The synthesis of P-chiral compounds is of significant interest in asymmetric catalysis. Enzymatic desymmetrisation of prochiral substrates offers an efficient and highly selective route to enantiomerically pure compounds. mdpi.comresearchgate.netdntb.gov.ua This method has been successfully applied to prochiral phosphine sulfides, yielding monoacetylated products with high enantiomeric excess. mdpi.comresearchgate.net

In a typical process, a prochiral bis(hydroxymethyl)phosphine sulfide is subjected to enzymatic acetylation using a lipase, such as from Candida antarctica or Pseudomonas cepacia, in the presence of an acyl donor like vinyl acetate. mdpi.comnih.gov This reaction selectively acetylates one of the two prochiral groups, resulting in an enantiomerically enriched product. mdpi.com While specific studies on the enzymatic desymmetrisation of this compound are not yet reported, the general success of this method with other prochiral phosphine sulfides suggests its potential applicability. mdpi.comresearchgate.net The development of such a process for this compound could provide a valuable route to novel P-chiral ligands for asymmetric catalysis.

Materials Science and Nanotechnology Applications

The incorporation of phosphorus-sulfur moieties into materials can impart unique properties, such as flame retardancy and semiconductivity. This compound is a candidate for the development of advanced materials and nanostructures.

Integration into New Polymeric Materials and Zeolite Structures

Phosphine sulfides are being explored for their potential to be integrated into polymeric materials to enhance their properties. For example, tris(hydroxymethyl)phosphine (B1196123) sulfide is used in the preparation of flame-retardant components for polymers. researchgate.net The phosphorus and sulfur elements can act synergistically to improve the thermal stability and fire resistance of the resulting materials. researchgate.net While the direct integration of this compound into polymers has not been extensively documented, its thermal stability suggests it could be a valuable monomer or additive in the synthesis of new polymers with tailored properties. There is currently no available research on the integration of this compound into zeolite structures.

Fabrication of Semiconducting Nanofibers

The development of organic semiconducting materials is a rapidly growing field with applications in flexible electronics and optoelectronics. Interestingly, the isomeric compound, tris(4-methylphenyl)phosphine sulfide, has been utilized in the fabrication of semiconducting nanofibers. This suggests that the electronic properties of the tolyl-substituted phosphine sulfide core are conducive to charge transport.

The position of the methyl group on the phenyl ring can influence the molecular packing and electronic coupling in the solid state, which are critical factors for semiconductor performance. Although research on the semiconducting properties of this compound is not yet available, its structural similarity to the para-isomer makes it a compelling candidate for investigation in this area. Future studies could explore its potential in the fabrication of novel semiconducting nanomaterials.

Design of Supramolecular Assemblies and Dendritic Architectures

The principles of self-assembly and hierarchical construction are central to the fields of supramolecular chemistry and dendrimer synthesis. This compound possesses structural features that make it a candidate for incorporation into these complex molecular systems.

Supramolecular Assemblies:

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. While there is no specific research detailing the use of this compound in forming extensive supramolecular assemblies, its molecular structure suggests a potential for such applications. The aromatic rings can engage in stacking interactions, and the molecule as a whole can participate in host-guest chemistry, where it is encapsulated within a larger host molecule.

Dendritic Architectures:

Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. The synthesis of dendrimers often involves a stepwise, generational growth from a central core. While phosphine-based dendrimers have been developed, the use of phosphine sulfides like this compound is less common.

The potential for this compound in these advanced applications remains largely theoretical and awaits experimental exploration. The synthesis of multifunctional ligands derived from this compound would be the first step toward realizing its potential in the construction of novel MOFs, supramolecular systems, and dendrimers.

Conclusion and Future Perspectives in Tris 3 Methylphenyl Phosphine Sulfide Research

Summary of Key Academic Contributions

The principal academic contribution to the understanding of Tris(3-methylphenyl)phosphine sulfide (B99878) lies in the detailed elucidation of its molecular and crystal structure. Research has successfully determined the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction. researchgate.net

A significant finding from these structural studies is that Tris(3-methylphenyl)phosphine sulfide crystallizes in the orthorhombic space group Pbca. researchgate.net This is a noteworthy observation as it is isostructural with the corresponding selenide (B1212193) compound, Tris(3-methylphenyl)phosphine selenide, but differs from Tris(3-methylphenyl)phosphine oxide, which crystallizes in the Pca21 space group. researchgate.net This highlights the influence of the chalcogen atom on the crystal packing of these compounds.

In addition to its solid-state structure, the conformational analysis of this compound in solution has also been a subject of investigation. researchgate.net These studies have provided insights into the dynamic behavior of the molecule and the rotational orientations of the 3-methylphenyl groups around the phosphorus-carbon bonds in a non-crystalline environment.

Identified Gaps in Current Research and Future Directions

Despite the valuable structural data available for this compound, the research landscape for this compound is characterized by significant gaps. The existing literature is heavily concentrated on its synthesis and structural characterization, with a noticeable absence of studies exploring its reactivity, properties, and potential applications.

Future research should prioritize a systematic investigation of the chemical reactivity of this compound. This could include its behavior in oxidation, reduction, and coordination reactions. Understanding its coordination chemistry with various transition metals is a particularly promising avenue, as phosphine (B1218219) sulfides are known to act as ligands in catalysis and materials science.

Furthermore, the electronic and photophysical properties of this compound have not been reported. A detailed study of its absorption and emission characteristics could reveal potential applications in areas such as organic electronics or as a component in luminescent materials. The influence of the meta-methyl groups on these properties, in comparison to other isomers, would be of fundamental interest.

Potential for Interdisciplinary Research and Novel Applications

The unique structural features of this compound suggest several avenues for interdisciplinary research and the development of novel applications.

Catalysis: The steric and electronic properties imparted by the three meta-methylphenyl groups could make this compound a useful ligand for catalytic applications. Its potential to stabilize metal centers in specific oxidation states and geometries could be explored in cross-coupling reactions, hydroformylation, or other homogeneously catalyzed processes.

Materials Science: The parent phosphine, tri(m-tolyl)phosphine, has been utilized in the synthesis of indium phosphide (B1233454) (InP) nanofibers. rsc.org While this involves the precursor, it points to the potential of its derivatives in materials synthesis. The sulfide itself could be investigated as a precursor or additive in the formation of novel phosphorus- and sulfur-containing materials, potentially with interesting semiconducting or optical properties.

Supramolecular Chemistry: The tolyl groups of this compound could participate in non-covalent interactions, such as CH-π or π-π stacking, to form well-defined supramolecular assemblies. The study of these interactions could lead to the design of new crystal forms or host-guest complexes with specific functionalities.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Tris(3-methylphenyl)phosphine sulfide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis of aryl-substituted phosphine sulfides typically involves reacting tris(3-methylphenyl)phosphine with elemental sulfur under inert conditions. Key parameters include:

- Solvent Selection : Use anhydrous toluene or tetrahydrofuran (THF) to prevent hydrolysis.

- Temperature : Reflux at 110–120°C for 12–24 hours to ensure complete sulfur incorporation.

- Stoichiometry : Maintain a 1:1 molar ratio of phosphine to sulfur to avoid side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity.

- Catalysis : Palladium-based catalysts (e.g., Pd₂(dba)₃) with ligands like SPhos enhance reaction efficiency in analogous phosphine syntheses .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/³¹P NMR : Confirm purity and sulfur coordination via ³¹P NMR shifts (δ ~40–50 ppm for phosphine sulfides).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key steps include:

- Data collection at low temperature (100 K) to minimize thermal motion.

- Twin refinement for resolving disorder in aryl substituents .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does this compound compare to related phosphine sulfides in catalytic applications, and what methodologies resolve discrepancies in reported catalytic efficiencies?

- Methodological Answer :

- Comparative Studies : Benchmark catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) against triphenylphosphine sulfide. Monitor turnover frequency (TOF) and yield under identical conditions (solvent, base, temperature).

- Electronic Effects : Use Hammett substituent constants (σₘ) to correlate aryl group electronic properties (e.g., 3-methyl vs. 4-methoxy) with catalytic performance.

- Data Contradictions : Address variability via controlled kinetic studies (e.g., in situ IR monitoring) and DFT calculations to identify competing reaction pathways .

Q. What strategies are recommended for analyzing electronic effects of substituents on the phosphine sulfide core in optoelectronic materials?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry (CV) measures HOMO/LUMO levels. Compare with tris(4-methoxyphenyl)phosphine sulfide to assess electron-donating/withdrawing impacts.

- Photoluminescence (PL) : Study emission spectra in thin films (e.g., vapor-deposited layers) to evaluate potential in OLEDs. Use Mg:Ag cathodes and ITO anodes for device testing .

- Computational Modeling : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) predict charge distribution and steric effects of 3-methyl groups .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen vs. air to isolate oxidation vs. decomposition pathways.

- Reproducibility Checks : Validate purity via elemental analysis (C, H, S) and DSC (melting point comparison).

- Literature Cross-Validation : Compare with structurally similar compounds (e.g., tris(2-methoxyphenyl)phosphine sulfide, mp 204–208°C ).

Application in Supramolecular Chemistry

Q. What role can this compound play in supramolecular self-assembly, and how is this probed experimentally?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。